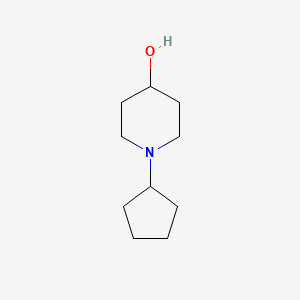

1-环戊基哌啶-4-醇

描述

Synthesis Analysis

A series of novel piperidin-4-ol derivatives, which could potentially include 1-Cyclopentylpiperidin-4-ol, were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of 1-Cyclopentylpiperidin-4-ol can be found in various databases such as PubChem .Physical and Chemical Properties Analysis

1-Cyclopentylpiperidin-4-ol has a molecular weight of 169.26 g/mol. More detailed physical and chemical properties can be found in databases like PubChem .科学研究应用

Cyclotide Research

Cyclotides, 一类植物衍生的肽类,以其结构可塑性和多样的序列变异性而闻名。它们已显示出在调节G蛋白偶联受体(GPCRs)方面的潜力,从而将cyclotides确立为GPCR配体设计的有前途的来源。考虑到cyclotides与1-环戊基哌啶-4-醇(Fahradpour et al., 2017)等化合物之间的结构相似性和潜在相互作用,这一点非常重要。

Cyclodepsipeptide Production

Cyclodepsipeptides,另一类化合物,是由细菌、真菌和动物作为次级功能代谢产物产生的。由于它们的独特性质,类似于在1-环戊基哌啶-4-醇(Mishra et al., 2017)的背景下探索的那些性质,它们的多样生物活性和在代谢工程中的潜在应用已经受到关注。

Cyclodipeptide Synthases

对于环二肽合酶的研究,这些酶参与环二肽的生物合成,由于它们产生具有多样生物性质的环肽,因此具有相关性。这些性质也在研究类似于1-环戊基哌啶-4-醇(Gondry et al., 2009)的化合物时引起兴趣。

Enniatins and Beauvericins Synthesis

Enniatins和beauvericins是由非核糖体肽合酶合成的环二肽。这些化合物表现出一系列生物活性,包括抗菌、抗肿瘤和免疫抑制作用。这些化合物与1-环戊基哌啶-4-醇的结构和功能相似性表明在制药应用中具有潜力(Zobel et al., 2016)。

作用机制

Target of Action

1-Cyclopentylpiperidin-4-ol is a derivative of piperidin-4-ol, which has been evaluated for potential treatment of HIV . The primary target of this compound is the chemokine receptor CCR5 , a seven transmembrane G-protein coupled receptor . This receptor has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by acting as an antagonist . This means it blocks the receptor, preventing it from carrying out its normal function. The antagonistic activity of the compound is believed to be due to the presence of one basic nitrogen atom, which anchors the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The blockade of the CCR5 receptor by 1-Cyclopentylpiperidin-4-ol affects the pathway of HIV-1 entry into cells . Normally, the CCR5 receptor plays a crucial role in this process. By blocking this receptor, the compound prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection .

Result of Action

The result of the action of 1-Cyclopentylpiperidin-4-ol is the inhibition of HIV-1 entry into cells . This can potentially slow down the progression of the infection and improve the response to treatment .

生化分析

Biochemical Properties

1-Cyclopentylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been evaluated for its potential as a CCR5 antagonist, which is crucial in the treatment of HIV-1 infections . The compound interacts with the CCR5 receptor, a seven-transmembrane G-protein coupled receptor, by forming a strong salt-bridge interaction with a basic nitrogen atom present in the compound . This interaction inhibits the binding of HIV-1 to the receptor, thereby preventing the virus from entering host cells.

Cellular Effects

1-Cyclopentylpiperidin-4-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as a CCR5 antagonist affects the signaling pathways associated with the receptor, leading to altered gene expression and inhibition of viral entry . Additionally, the compound’s interaction with the CCR5 receptor can modulate immune responses, as CCR5 is involved in the trafficking and activation of immune cells.

Molecular Mechanism

The molecular mechanism of 1-Cyclopentylpiperidin-4-ol involves its binding interactions with biomolecules, particularly the CCR5 receptor. The compound’s basic nitrogen atom forms a salt-bridge interaction with the receptor, anchoring the ligand and inhibiting the binding of HIV-1 . This inhibition prevents the virus from entering host cells, thereby exerting its antiviral effects. Additionally, the compound may influence other signaling pathways and gene expression through its interactions with the receptor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Cyclopentylpiperidin-4-ol have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained inhibition of the CCR5 receptor

Dosage Effects in Animal Models

The effects of 1-Cyclopentylpiperidin-4-ol vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent inhibition of the CCR5 receptor, with higher doses leading to more significant antiviral effects . At high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-Cyclopentylpiperidin-4-ol is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism may influence its efficacy and stability, as well as its impact on metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Transport and Distribution

The transport and distribution of 1-Cyclopentylpiperidin-4-ol within cells and tissues are essential for its activity and function. The compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 1-Cyclopentylpiperidin-4-ol is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

1-cyclopentylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-5-7-11(8-6-10)9-3-1-2-4-9/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMYBDCXKKGIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617139 | |

| Record name | 1-Cyclopentylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832735-53-2 | |

| Record name | 1-Cyclopentylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)

![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)

![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)